4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile
Description
Properties
IUPAC Name |
4-[3-(pyrazin-2-ylamino)azetidine-1-carbonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O/c16-7-11-1-3-12(4-2-11)15(21)20-9-13(10-20)19-14-8-17-5-6-18-14/h1-6,8,13H,9-10H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTMQJPWNGJLQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=C(C=C2)C#N)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine derivative, followed by the formation of the azetidine ring through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to ensure high yield and purity, often requiring optimization of reaction conditions and purification processes .
Chemical Reactions Analysis
Types of Reactions
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the pyrazine or azetidine rings.
Reduction: This reaction can reduce the nitrile group to an amine.
Substitution: This reaction can replace hydrogen atoms on the aromatic ring with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield primary amines, and substitution may yield various substituted aromatic compounds .
Scientific Research Applications
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: It is used in the study of enzyme inhibition and protein interactions due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyrazine and azetidine rings can form specific interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions are often studied using computational modeling and biochemical assays .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Ethyl Benzoate Derivatives ()
Compounds such as I-6230, I-6232, and I-6373 share a benzoate ester scaffold but differ in substituents (e.g., pyridazine, methylisoxazole). Unlike the target compound, these lack the azetidine-pyrazine motif and instead feature phenethylamino or phenethylthio linkers. Key differences include:
- Solubility : The benzonitrile group in the target compound may reduce solubility compared to ethyl esters.
- Bioactivity : Pyridazine/isoxazole derivatives in are likely optimized for receptor binding (e.g., kinase inhibitors), whereas the azetidine in the target compound could enhance conformational rigidity .
Table 1: Comparison with Ethyl Benzoate Derivatives
| Compound | Core Structure | Substituent | Molecular Weight | Potential Application |
|---|---|---|---|---|
| Target Compound | Benzonitrile | Azetidine-pyrazine | ~320 (estimated) | Not specified |
| I-6230 | Ethyl benzoate | Pyridazin-3-ylphenethyl | 351.38 | Kinase inhibition |
| I-6373 | Ethyl benzoate | 3-Methylisoxazol-5-yl | 373.43 | Antimicrobial activity |
TADF Materials ()
The patent in highlights 4-(3-(2-(10H-phenoxazin-10-yl)pyridin-5-yl)-9H-carbazol-9-yl)benzonitrile derivatives as thermally activated delayed fluorescence (TADF) materials for OLEDs. These compounds share the benzonitrile core but incorporate carbazole and phenoxazine moieties instead of azetidine-pyrazine.
Diarylhydantoin Derivatives ()
ND-14 (a diarylhydantoin) contains a benzonitrile group but features a thioxo-imidazolidinone core instead of azetidine. Key distinctions:
- Pharmacological Target : ND-14’s structure suggests androgen receptor antagonism, while the target compound’s pyrazine-azetidine motif may target kinases or GPCRs.
Azetidine-Carbonyl Benzonitriles ()
Compounds S727-0380 and S727-1678 share the azetidine-1-carbonylbenzonitrile backbone:
- S727-0380: Substituted with a triazole-fluorophenoxy group, increasing polarity (Mol. Wt. 377.38).
- S727-1678: Features a pyrazin-2-ylmethanone group (Mol. Wt. 350.38), closely resembling the target compound but lacking the pyrazin-2-ylamino linkage.
- Key Insight: The target compound’s pyrazin-2-ylamino group may enhance hydrogen bonding, improving binding affinity in biological systems compared to S727-1678 .
Benzothiazole-Piperazine Derivatives ()
N-(1,3-benzothiazol-2-yl)-2-[4-(pyridine-2-carbonyl)piperazin-1-yl]acetamide includes a benzothiazole core linked to a piperazine-pyridine system. Differences include:
- Bioactivity: Benzothiazoles are known for anticancer activity (e.g., DNA intercalation), whereas the target compound’s azetidine-pyrazine may favor kinase inhibition.
- Synthesis : Both use nucleophilic substitution, but the target compound’s azetidine requires ring-strain management .
Biological Activity
4-(3-(Pyrazin-2-ylamino)azetidine-1-carbonyl)benzonitrile is a complex organic compound characterized by a unique structural arrangement that includes a pyrazine ring, an azetidine ring, and a benzonitrile group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and cancer therapy.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, with a molecular weight of approximately 285.31 g/mol. Its structure allows for various interactions with biological macromolecules, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The presence of the pyrazine and azetidine rings facilitates binding to active sites, leading to modulation of biological pathways. Computational modeling and biochemical assays have been employed to elucidate these interactions, revealing that the compound may act as an inhibitor for certain enzymes involved in cancer progression.
Enzyme Inhibition
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. For instance, it has been shown to inhibit ENPP1 (ectonucleotide triphosphate diphosphohydrolase 1), which plays a role in modulating immune responses. Inhibitors of ENPP1 are being explored for their potential in cancer immunotherapy due to their ability to enhance the STING (stimulator of interferon genes) pathway, crucial for anti-tumor immunity .
Antimicrobial Activity
Preliminary studies suggest that derivatives of pyrazine compounds, including this benzonitrile derivative, may possess antibacterial properties. For example, related pyrazine carboxamides have demonstrated activity against extensively drug-resistant strains of Salmonella Typhi, indicating that similar compounds could be effective against resistant bacterial infections .
Study on ENPP1 Inhibition
A recent study focused on the optimization of imidazo[1,2-a]pyrazine derivatives as potent ENPP1 inhibitors highlighted the significance of structural modifications in enhancing biological activity. The study reported IC values as low as 5.70 nM for specific derivatives, showcasing the potential for high efficacy in therapeutic applications .
Antibacterial Evaluation
In another investigation involving pyrazine derivatives, compounds were synthesized and tested against S. Typhi. The most potent compound exhibited a minimum inhibitory concentration (MIC) of 6.25 mg/mL and demonstrated significant inhibition of alkaline phosphatase with an IC value of 1.469 µM. This underscores the potential application of similar compounds in treating infections caused by resistant bacteria .
Comparative Analysis with Similar Compounds
| Compound Type | Example Compound | Key Activity |
|---|---|---|
| Pyrazine Derivatives | Imidazo[1,2-a]pyrazine | ENPP1 Inhibition |
| Azetidine Derivatives | Various azetidine analogs | Antimicrobial properties |
| Benzonitrile Derivatives | Other benzonitriles | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
